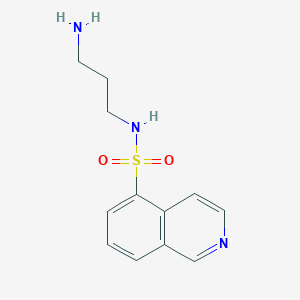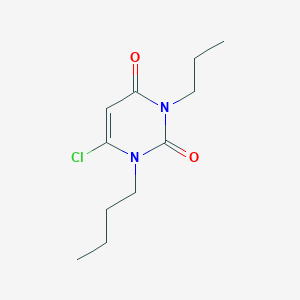
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group at the first position, a chloro group at the sixth position, and a propyl group at the third position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-butyl-3-propylurea with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1-butyl-3-propylurea in an appropriate solvent such as dimethylformamide (DMF).
Step 2: Add 2,4-dichloropyrimidine to the solution.
Step 3: Introduce a base such as potassium carbonate (K2CO3) to the reaction mixture.
Step 4: Heat the reaction mixture to a temperature of around 100-120°C and stir for several hours.
Step 5: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chloro group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be compared with other similar pyrimidine derivatives, such as:
1-Butyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.
1-Butyl-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H17ClN2O2 |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
1-butyl-6-chloro-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17ClN2O2/c1-3-5-7-13-9(12)8-10(15)14(6-4-2)11(13)16/h8H,3-7H2,1-2H3 |
Clé InChI |
DXUSWCYILDMQCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=CC(=O)N(C1=O)CCC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
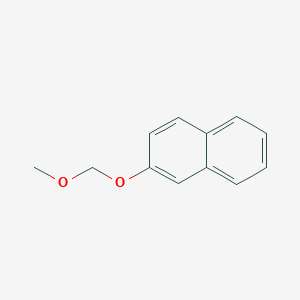
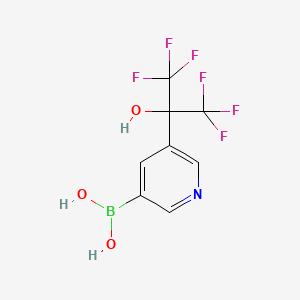
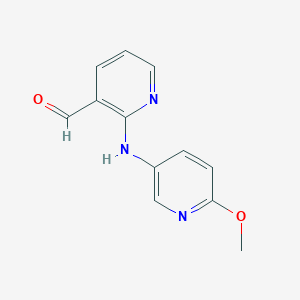
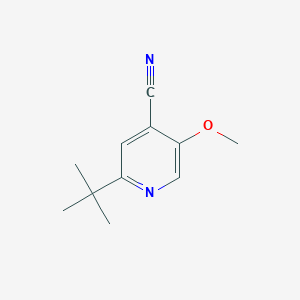
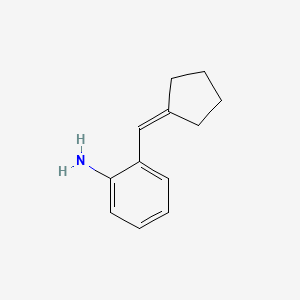
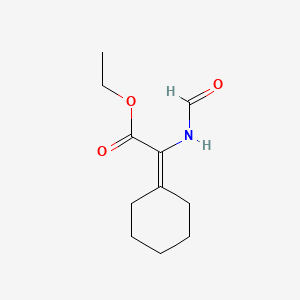
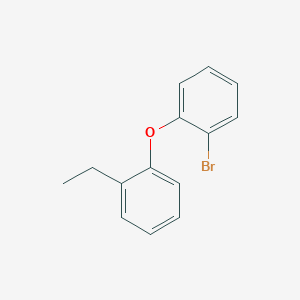
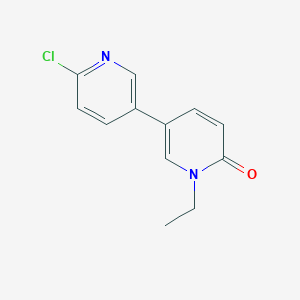
![6-iodo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8310507.png)
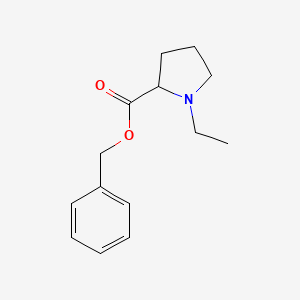

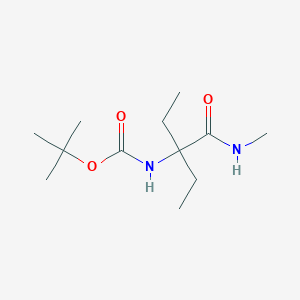
![1-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclopropanecarboxylic acid](/img/structure/B8310526.png)
